molecular formula C19H38O2 B1598231 Nonyl decanoate CAS No. 42231-48-1

Nonyl decanoate

Cat. No.: B1598231
CAS No.: 42231-48-1
M. Wt: 298.5 g/mol
InChI Key: JZHKSJXMXQZMCR-UHFFFAOYSA-N
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Description

Historical Perspectives on Fatty Acid Esters in Research

The study of fatty acid esters is deeply rooted in the history of chemistry. The term "ester" itself was introduced in the first half of the 19th century by the German chemist Leopold Gmelin. This followed foundational work in the late 18th century by Antoine Lavoisier, who first determined the elemental composition of fats and oils, identifying them as being composed mainly of carbon and hydrogen.

A pivotal figure in the early understanding of fatty acids was Michel-Eugène Chevreul. He was the first to isolate a fatty acid by treating soap derived from animal fats with acid. His work defined saponification as the chemical process that yields fatty acids and glycerol. In 1854, Marcellin Berthelot expanded on Chevreul's research by synthesizing fats from glycerol and fatty acids, marking a significant step in synthetic organic chemistry.

The classic method for synthesizing esters, known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a dehydrating agent, a process that remains fundamental in organic synthesis.

In the early 20th century, the perception of fats and their constituent fatty acids shifted from being solely a source of energy to essential components of diet. In 1929, George and Mildred Burr's research demonstrated that a lack of dietary fatty acids led to a deficiency disease in rats, leading them to coin the term "essential fatty acids" labshake.com. This discovery was a landmark in nutritional biochemistry and spurred further research into the roles of specific fatty acids and their esters.

Significance of Long-Chain Esters in Contemporary Chemical Research

Long-chain esters, such as Nonyl decanoate (B1226879), are a focal point of contemporary research due to their versatile chemical and physical properties. These esters are integral to a wide range of industrial applications, serving as key components in biofuels, lubricants, solvents, and plasticizers. Their utility stems from desirable characteristics like low volatility, high flash points, and good thermal stability.

In the realm of materials science, long-chain esters are investigated for their potential as environmentally friendly alternatives to petroleum-based products. The structure of these esters directly influences their function; longer carbon chains can decrease the molecule's polarity, thereby reducing its susceptibility to hydrolysis. This property is particularly valuable in applications requiring stability in the presence of moisture.

The cosmetics industry also utilizes long-chain esters for their emollient properties, which can improve the sensory characteristics of skincare formulations by reducing greasiness. Furthermore, their ability to solubilize organic UV filters and wet pigments makes them beneficial in sun care and color cosmetic products. Research continues to explore the synthesis and application of novel long-chain esters, including those derived from renewable resources, to meet the growing demand for sustainable chemical ingredients.

Current Research Landscape of Nonyl Decanoate

This compound, with the chemical formula C₁₉H₃₈O₂, is a specific long-chain ester that is primarily situated within the sphere of chemical research and experimentation. It is synthesized from nonyl alcohol and decanoic acid. While it is not widely used in consumer applications like fragrances or flavors, it serves as a reference compound in various chemical and analytical studies.

The research landscape for this compound is largely characterized by the study of its fundamental chemical and physical properties. This foundational data is crucial for its potential use in the development of new materials and formulations. For instance, derivatives of nonyl alcohols are being explored in patents for their unique properties stemming from a low degree of branching in the alkyl chain.

Detailed analytical data for this compound is available in chemical databases, providing a basis for its use in experimental research. This includes spectroscopic information which is essential for its identification and characterization in laboratory settings.

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₉H₃₈O₂
Molecular Weight 298.5 g/mol
Boiling Point 348.00 to 350.00 °C @ 760.00 mm Hg
Flash Point 333.00 °F (167.22 °C)
logP (o/w) 8.679 (estimated)

| Water Solubility | 0.001172 mg/L @ 25 °C (estimated) |

Spectroscopic Data for this compound

Spectroscopic Technique Key Features
¹³C NMR Spectra Data available in spectral databases for structural elucidation.
GC-MS Exhibits a characteristic fragmentation pattern with a top peak at m/z 173 in the main library of the NIST Mass Spectrometry Data Center.

| IR Spectra | Vapor phase IR spectra are available for identifying functional groups. |

Properties

IUPAC Name

nonyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-5-7-9-11-13-15-17-19(20)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHKSJXMXQZMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195058
Record name Nonyl decanoate
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42231-48-1
Record name Decanoic acid, nonyl ester
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Record name Nonyl decanoate
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Record name Nonyl decanoate
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Record name Nonyl decanoate
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Synthetic Methodologies for Nonyl Decanoate and Analogues

Esterification Reaction Pathways

Esterification, the process of forming an ester from an alcohol and an acid, can be achieved through several distinct chemical routes. The choice of pathway often depends on the desired purity, scale of production, and the specific properties of the starting materials.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol. This is a fundamental and widely used transformation in chemistry. rsc.org A common approach is the Fischer-Speier esterification, which typically requires a strong acid catalyst and heat to drive the reaction towards the product by removing the water formed during the reaction.

A specific example involves the synthesis of diphenylcarbinol decanoate (B1226879), where decanoic acid (capric acid) and diphenylcarbinol are reacted in the presence of a metallic tin catalyst, such as stannous oxalate (B1200264) or tin protochloride. google.com The reaction is conducted under a nitrogen atmosphere at temperatures between 120-140 °C for 5-8 hours. google.com After the esterification is complete, a dealcoholization step is performed under vacuum to purify the final product. google.com

More recent developments focus on direct oxidative esterification, which allows for the synthesis of esters directly from alcohols under oxidative conditions. rsc.org This method can be more efficient and sustainable as it can start from readily available materials and often involves less complex, multi-step processes. rsc.org

Transesterification Strategies

Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This equilibrium-driven reaction is often catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com Base-catalyzed transesterification proceeds through a nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate which then eliminates the original alkoxy group. masterorganicchemistry.com Acid catalysis, conversely, involves protonation of the carbonyl group to enhance its electrophilicity before the alcohol attacks. wikipedia.orgmasterorganicchemistry.com

This method is widely applied in industry, most notably in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and in the conversion of triglycerides into biodiesel. wikipedia.org In the laboratory, it provides a route to esters that may be difficult to synthesize directly. For instance, novel synthesis routes for vinyl decanoate have been developed using transesterification of the carboxylic acid with vinyl acetate (B1210297), often employing palladium(II) or mercury(II) salt catalysts. tandfonline.com Another study demonstrated the synthesis of solketal (B138546) decanoate through the transesterification of methyl decanoate with solketal using an in situ generated potassium methoxide (B1231860) catalyst, achieving yields of over 91%. revistadechimie.ro

Enzyme-Catalyzed Ester Synthesis

The use of enzymes as catalysts in organic synthesis represents a significant advancement towards greener and more selective chemistry. diva-portal.orgfrontiersin.org Lipases are particularly effective for ester synthesis due to their ability to function in non-aqueous environments, their high specificity, and their operation under mild reaction conditions, which minimizes side reactions and energy consumption. diva-portal.orgmdpi.com

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently used as they can be easily recovered and reused. mdpi.com Novozym 435 has been successfully employed in the synthesis of various esters, including the polycondensation of dialkyl diesters with diols to create functional polyesters. rsc.org In one study, it was used to catalyze the esterification of decanoic acid with 1,2-docanediol. mdpi.com Similarly, lipase (B570770) from Rhizomucor meihei has been used to synthesize pentyl nonanoate (B1231133) from nonanoic acid and pentanol (B124592) in a solvent-free system, achieving high yields. scielo.br

The versatility of lipases allows them to be used in unconventional reaction media. For example, sugar esters like vinyl decanoate have been synthesized in honey or agave syrup, where the syrup acts as both the solvent and a substrate. frontiersin.org This highlights the potential for developing novel, sustainable processes for ester production. frontiersin.org Many complex reactions that would be difficult to achieve through traditional chemistry can be accomplished using multi-enzyme cascade reactions, which combine the catalytic activities of several enzymes. nih.gov

Table 1: Comparison of Esterification Methodologies for Decanoate and Related Esters

MethodologyReactantsCatalystKey ConditionsProductYieldReference
Direct EsterificationDecanoic acid, DiphenylcarbinolMetallic Tin120-140 °C, 5-8 h, N₂ atmDiphenylcarbinol decanoateNot specified google.com
TransesterificationMethyl decanoate, SolketalPotassium methoxide (in situ)Base catalysisSolketal decanoate>91% revistadechimie.ro
Novel RouteAcyl chlorides, Vinyloxy trimethylsilane (B1584522)KF, 18-crown-6-etherNot specifiedVinyl decanoateExcellent tandfonline.com
Enzyme-Catalyzed EsterificationNonanoic acid, PentanolImmobilized Lipase (Lipozyme RMIM)45 °C, 150 min, solvent-freePentyl nonanoate86.08% scielo.br
Enzyme-Catalyzed EsterificationDecanoic acid, 1,2-docanediolNovozym 43560 °C, 72 h, reduced pressure2-hydroxydecyl decanoate27% mdpi.com
Enzyme-Catalyzed PolycondensationDialkyl diester, Diol, Azido glycerolNovozym 435 (CALB)Varies (optimization studied)Azido-functionalized polyestersNot specified rsc.org

Stereoselective Synthesis of Decanoate Derivatives

Stereoselectivity is crucial in the synthesis of bioactive molecules, where a specific three-dimensional arrangement of atoms is often required for efficacy. In the context of decanoates, stereoselective synthesis allows for the creation of chiral molecules with defined stereochemistry.

Enzymes are particularly adept at catalyzing stereoselective reactions. diva-portal.org For example, lipase from Candida rugosa has been used for the kinetic resolution of racemic 2-methyldecanoic acid. researchgate.net By selectively esterifying one enantiomer, this method allows for the separation and preparation of enantiomerically pure (R)-2-methyldecanoic acid on a multigram scale. researchgate.net

Non-enzymatic methods have also been developed for the stereoselective synthesis of complex molecules containing ester functionalities. A convergent and stereoselective synthesis was developed for chiral cyclopentyl and cyclohexylamine (B46788) derivatives of the nucleoside precursor PreQ₀. beilstein-journals.org This route involves the highly diastereoselective conversion of a ketone to an amine. beilstein-journals.org Similarly, a family of diterpene-type aminotriol derivatives was synthesized from stevioside (B1681144) in a stereoselective manner, involving the opening of an oxirane ring with amines. mdpi.com More recently, photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acid derivatives from ubiquitous carboxylic acids. rsc.org

Novel Synthetic Routes for Structurally Related Decanoates

The quest for more efficient, atom-economical, and environmentally benign synthetic methods has led to the development of novel routes for producing esters. Retrosynthetic analysis, a technique of deconstructing a target molecule into simpler precursors, is often employed to design these new pathways. numberanalytics.com

One innovative approach for synthesizing vinyl esters, including vinyl decanoate, bypasses traditional transesterification. tandfonline.com This method involves reacting acyl chlorides with either vinyloxy trimethylsilane in the presence of potassium fluoride (B91410) and 18-crown-6-ether, or with acetaldehyde (B116499) using triethylamine (B128534) as an enolization agent. tandfonline.com These routes can offer excellent yields and may be suitable for substrates where traditional methods fail. tandfonline.com

The synthesis of highly complex molecules containing a decanoate moiety, such as the macrocyclic peptide enlicitide decanoate, showcases the application of advanced, convergent synthetic strategies. acs.orgresearchgate.net The production of such molecules on a large scale requires robust and efficient manufacturing processes, often involving the strategic assembly of multiple complex fragments. acs.org

Optimization of Reaction Conditions for Enhanced Synthesis Efficiency

To maximize the yield and purity of a desired product while minimizing costs and environmental impact, the optimization of reaction conditions is essential. acs.org This is particularly true for catalytic processes, where small changes in conditions can have a significant effect on the outcome.

In enzyme-catalyzed ester synthesis, several key parameters are typically investigated. For the lipase-catalyzed synthesis of pentyl nonanoate, researchers optimized enzyme concentration, substrate molar ratio, reaction temperature, and reaction time in a solvent-free system to achieve the highest possible yield. scielo.br A maximum yield of 86.08% was obtained at 45 °C with a 1:9 molar ratio of acid to alcohol and an incubation time of 150 minutes. scielo.br

Similarly, in the synthesis of dimer acid cyclocarbonate (DACC) using Novozym 435, the effects of enzyme concentration, substrate molar ratio, reaction time, and temperature were systematically studied. mdpi.com The optimal conditions were found to be a temperature of 50 °C and an enzyme concentration of 8 wt%, which balanced high reaction rates against the risk of enzyme deactivation at higher temperatures. mdpi.com The study of these parameters is crucial for moving from laboratory-scale synthesis to large-scale industrial production. scielo.br

Table 2: Optimization Parameters in Lipase-Catalyzed Ester Synthesis

ParameterStudy FocusFinding/Optimal ValueRationaleReference
TemperaturePentyl nonanoate synthesis45 °CBalances reaction rate with enzyme stability. scielo.br
TemperatureDimer acid cyclocarbonate synthesis50 °CHigher temperatures increase rate but can lead to enzyme inactivation. Lower temperatures reduce substrate solubility. mdpi.com
Enzyme ConcentrationDimer acid cyclocarbonate synthesis8 wt%Yield increased up to 8 wt%; higher concentrations led to a slight decrease, possibly due to diffusion limitations. mdpi.com
Substrate Molar Ratio (Acid:Alcohol)Pentyl nonanoate synthesis1:9Excess alcohol can shift the equilibrium towards product formation. scielo.br
Reaction TimePentyl nonanoate synthesis150 minutesThe reaction reached its maximum conversion at this time, with no further increase observed. scielo.br

Reaction Mechanisms and Kinetics of Nonyl Decanoate Transformations

Hydrolytic Degradation Mechanisms in Aqueous and Non-Aqueous Media

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental degradation pathway for esters like nonyl decanoate (B1226879). This process can be catalyzed by acids, bases, or enzymes, each with a distinct mechanistic route.

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of esters is a reversible process that results in the formation of a carboxylic acid and an alcohol. savemyexams.comlibretexts.org For nonyl decanoate, this reaction would yield decanoic acid and nonan-1-ol. The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orglibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org

This attack forms a tetrahedral intermediate. libretexts.org Subsequently, a proton is transferred from the attacking water molecule to the -OR' group (the nonyloxy group in this case), converting it into a better leaving group (nonan-1-ol). The carbonyl double bond is then reformed, leading to the expulsion of the alcohol. libretexts.org Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule regenerates the acid catalyst and forms the final carboxylic acid product. libretexts.org

Base-Catalyzed Hydrolysis Studies

Base-catalyzed hydrolysis, also known as saponification, is a widely used and generally irreversible reaction for cleaving esters. savemyexams.comchemistrysteps.com The process involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. libretexts.orgalgoreducation.com This leads to the formation of a tetrahedral alkoxide intermediate.

The intermediate then collapses, and the carbonyl group is reformed by eliminating the alkoxide ion (-OR'), which in the case of this compound is the nonyloxide ion. This step produces a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by the strong base (either the hydroxide or the newly formed alkoxide ion) to form a carboxylate salt. chemistrysteps.com This final acid-base step is essentially irreversible and drives the entire reaction to completion. chemistrysteps.comalgoreducation.com

While specific kinetic data for this compound is scarce, research on similar long-chain esters provides insight. For instance, a study on the alkaline hydrolysis of methyl decanoate in the presence of surfactants showed significant rate enhancement, highlighting the influence of the reaction medium on kinetics. mdpi.com The rate law for base-catalyzed ester hydrolysis is typically second-order, being first-order in both the ester and the hydroxide ion concentration. testbook.com

Enzymatic Hydrolysis by Esterases and Lipases

Enzymes provide a highly specific and efficient route for ester hydrolysis under mild conditions. Carboxylesterases, which include esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), catalyze the cleavage of ester bonds. nih.govhelierscientific.com A key distinction between these two enzyme groups is their substrate specificity: esterases typically hydrolyze water-soluble esters with short acyl chains, whereas lipases are more active on water-insoluble substrates with long acyl chains, such as this compound. nih.govdavidmoore.org.ukscielo.br

Lipases are particularly relevant for the hydrolysis of this compound. These enzymes are often activated at a lipid-water interface. nih.govdavidmoore.org.uk The catalytic mechanism generally involves a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate/glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme complex, releasing the alcohol (nonan-1-ol). This complex is then hydrolyzed by water, releasing the carboxylic acid (decanoic acid) and regenerating the enzyme.

Several studies have investigated the enzymatic hydrolysis of decanoate esters, providing valuable models for this compound's behavior.

Enzyme/SystemSubstrateKey FindingsReference
Thermophilic esterase EstD11p-Nitrophenyl decanoateThe enzyme demonstrated hydrolytic activity towards this long-chain ester, which was used to measure its standard activity. csic.es
Pancreatic lipase (B570770)Decanoate derivative of 3-hydroxymethyl phenytoinShowed a transition in kinetic behavior between shorter-chain (pentanoate to nonanoate) and longer-chain acyl prodrugs. Apparent first-order kinetics were observed for the shorter chains. nih.gov
Catalytic micelles2,4-Dinitrophenyl decanoate (DNPD)The hydrolysis rate was studied in the presence of catalytic and non-catalytic micelles, demonstrating the influence of the microenvironment on the reaction. rsc.org
Lipase from Aspergillus oryzae or Candida antarctica ATestosterone (B1683101) decanoateThese lipases were found to be effective for the enzymatic hydrolysis of this testosterone ester. google.com

These findings collectively indicate that lipases are the primary enzymes for the hydrolysis of long-chain esters like this compound, and their activity can be modulated by the specific substrate structure and reaction environment.

Thermal Decomposition and Aquathermolysis of Esters

At elevated temperatures, with or without the presence of water, esters undergo decomposition through various reaction pathways.

Decarbonylation Pathways

Thermal decomposition of esters can lead to the loss of a carbonyl group through complex reaction mechanisms. While direct decarbonylation of the ester itself is not a primary pathway, related reactions can result in products that reflect a net loss of the carbonyl function.

A highly relevant study is the pyrolysis of calcium decanoate, the calcium salt of decanoic acid. When heated to 500°C, calcium decanoate decomposes to produce a homologous series of nonyl ketones, primarily 10-nonadecanone, along with smaller amounts of other ketones like 2-undecanone. researchgate.netsciencemadness.org The formation of these ketones from the carboxylate salt is a form of ketonic decarboxylation, where two carboxylate molecules react to form a ketone and a metal carbonate, effectively eliminating one carbonyl group as carbonate. The pyrolysis also yields alkanes and alkenes with nine or fewer carbon atoms. sciencemadness.org

Although this reaction starts from the carboxylate salt rather than the ester, it provides a well-documented pathway for the transformation of the decanoate carbon skeleton under high temperatures, which could be a potential secondary reaction pathway during the thermal decomposition of this compound if hydrolysis to the carboxylate occurs first.

Dehydration Reaction Kinetics

The most common thermal decomposition pathway for esters that have a hydrogen atom on the beta-carbon of the alcohol portion is a unimolecular elimination reaction (pyrolytic syn-elimination or Ei reaction). This reaction proceeds through a cyclic, six-membered transition state. dtic.milstackexchange.com For this compound, this would involve the transfer of a hydrogen atom from the second carbon of the nonyl group to the carbonyl oxygen, with simultaneous cleavage of the C-O ester bond and the C-H bond, and formation of a C=C double bond.

Aquathermolysis refers to the thermal degradation of substances in the presence of high-temperature liquid water or steam. acs.org This process is particularly relevant in heavy oil recovery, where it helps to break down large molecules, reducing viscosity. acs.orgresearchgate.net For an ester like this compound, aquathermolysis would primarily involve accelerated hydrolysis at high temperatures, breaking the ester linkage to form decanoic acid and nonan-1-ol. The high temperature and pressure can also promote the cleavage of C-C bonds, leading to lighter hydrocarbon fragments. researchgate.net Catalysts, such as those based on transition metals like iron, can be used to lower the required temperature and enhance the efficiency of bond cleavage during aquathermolysis. d-nb.info

Oxidative Transformation Pathways

The oxidative transformation of esters like this compound is a complex process that typically proceeds through free-radical chain reactions, especially under thermal conditions. While specific kinetic studies on this compound are not extensively documented in public literature, the mechanism can be inferred from studies on analogous long-chain and methyl esters. researchgate.netrsc.org The process is generally initiated by the formation of hydroperoxides, which are key intermediates. royalsocietypublishing.org

The thermal oxidation of esters involves several key steps:

Initiation: The process begins with the abstraction of a hydrogen atom from the ester molecule to form an alkyl radical (R•). This is often the slowest step and can be initiated by heat or the presence of metal catalysts.

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule (RH) to form a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction. royalsocietypublishing.org

Studies on methyl decanoate at combustion temperatures (650 K to 900 K) show that a radical formed by H-atom abstraction leads to a peroxy radical (ROO•). rsc.org This radical can then isomerize into QOOH radicals, which further react to form ketohydroperoxides and cyclic ethers. rsc.org At higher temperatures, different isomerization and decomposition pathways become dominant. rsc.org Similarly, research on the thermal oxidation of lipids containing oleic acid indicates that the structure of the ester (e.g., monoacylglycerol vs. triacylglycerol) can influence the rate of the chain initiation reaction. acs.org The decomposition of these esters under oxidative conditions can involve the breaking of ester bonds and subsequent oxidation and decarboxylation of the intermediate products. researchgate.net

Catalytic Studies on this compound Reactions

The transformation of this compound can be effectively directed and accelerated using various catalytic systems. These are broadly categorized into homogeneous, heterogeneous, and biocatalytic approaches.

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. hrmrajgurunagar.ac.inchemistrystudent.com This allows for high interaction between the catalyst and the substrate, often leading to high activity and selectivity under milder reaction conditions compared to heterogeneous systems. hrmrajgurunagar.ac.inunacademy.com Transition metal complexes are frequently employed as homogeneous catalysts for a variety of organic transformations. slideshare.net

Examples of homogeneous catalysis relevant to esters like this compound include:

Acid-Catalyzed Hydrolysis and Esterification: The hydrolysis of esters to form a carboxylic acid and an alcohol, or the reverse esterification reaction, are classic examples of homogeneous catalysis, often catalyzed by mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous or alcoholic solution. unacademy.com

Organometallic Catalysis: Wilkinson's catalyst, RhCl(PPh₃)₃, is a well-known homogeneous catalyst for the hydrogenation of alkenes. slideshare.net While this compound is a saturated ester, similar organometallic complexes can catalyze various reactions on the ester functional group or could be used on unsaturated analogues.

A specific example of a homogeneous catalytic reaction involving a decanoate salt is the pyrolysis of calcium decanoate, which proceeds via a free-radical mechanism. mdpi.com Though this is a high-temperature decomposition rather than a selective transformation, it highlights the potential for radical pathways in the reactions of decanoates.

Table 1: Examples of Homogeneous Catalytic Reactions Relevant to Esters

Reaction Type Catalyst Example Substrate Type Typical Products
Ester Hydrolysis Sulfuric Acid (H₂SO₄) Ethyl Acetate (B1210297) Acetic Acid, Ethanol unacademy.com
Hydrogenation Wilkinson's Catalyst Alkenes Alkanes slideshare.net
Hydroformylation Cobalt or Rhodium complexes Alkenes Aldehydes slideshare.net

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. uts.edu.au This approach is advantageous for industrial processes due to the ease of separating the catalyst from the product mixture, allowing for catalyst recycling and continuous operation. researchgate.net

A significant area of research for long-chain esters and fatty acids is ketonic decarboxylation or ketonization . This reaction converts carboxylic acids or their esters into ketones, with the elimination of water and carbon dioxide. researchgate.netresearchgate.net This process is typically carried out at high temperatures (300-500°C) over solid metal oxide catalysts. researchgate.net

Research on fatty acid ketonization has identified several effective catalysts:

Metal Oxides: Oxides of cerium (CeO₂), titanium (TiO₂), zirconium (ZrO₂), and manganese (MnO₂) are active catalysts for this transformation. researchgate.net For instance, a TiO₂ catalyst has been used for the ketonization of C18 fatty acids. researchgate.net

Mixed Metal Oxides: A catalyst containing Sn, Ce, and Rh oxides successfully converted a mixture of fatty acid methyl esters into ketones with high yield. researchgate.net Layered alkali titanates have also been shown to catalyze the deoxygenation of palmitic acid through a cascade of ketonization followed by scission reactions. nih.govrsc.org

The reaction mechanism for ketonization over a metal oxide surface is believed to involve the formation of a metal carboxylate intermediate, which then thermally decomposes to yield the ketone. researchgate.net For esters, the reaction likely proceeds through an initial hydrolysis or transesterification step on the catalyst surface, followed by the ketonization of the resulting carboxylic acid. The presence of unsaturation in the fatty acid chain can decrease the yield of the desired ketone and lead to faster catalyst deactivation. researchgate.net

Table 2: Heterogeneous Catalysts for Ketonization of Fatty Acids/Esters

Catalyst Substrate Temperature (°C) Key Findings Reference
Sn-Ce-Rh Oxides Mixture of fatty acid methyl esters 385 63% yield of ketones at 96% conversion. researchgate.net
TiO₂ C18 Fatty Acids (Saturated & Unsaturated) N/A Ketone yield decreased with increasing unsaturation. researchgate.net
Lepidocrocite-type alkali titanates Palmitic Acid ≤400 Cascade reaction to hydrocarbons via ketonization and scission. nih.govrsc.org
CeO₂ Carboxylic Acids >300 Promotes surface ketonization. researchgate.net

Biocatalysis utilizes enzymes, the catalysts of nature, to perform chemical transformations. For esters like this compound, lipases and esterases are the most relevant enzymes. They typically catalyze the hydrolysis of ester bonds in an aqueous environment or the synthesis of esters (via esterification or transesterification) in non-aqueous media or systems with low water activity. nih.govresearchgate.netnih.gov

A key concept in modern biocatalysis is enzyme promiscuity , which is the ability of an enzyme to catalyze a reaction different from its natural, physiological one. nih.govdiva-portal.org This "secondary" activity, though often much slower than the primary one, can be harnessed for novel synthetic applications. mdpi.comnih.gov For example, proteases, which naturally hydrolyze amide bonds, are known to promiscuously catalyze ester hydrolysis. diva-portal.org

For this compound, biocatalytic approaches could include:

Lipase-Catalyzed Transesterification: This reaction involves swapping the alcohol or acid part of an ester. For instance, this compound could be transesterified with a different alcohol to produce another decanoate ester, or with a different acid to form a new nonyl ester. Lipases are widely used for such reactions, including the synthesis of structured lipids. jmbfs.orggoogle.com Research has shown that lipase can effectively catalyze the transesterification of long-chain molecules like methyl laurate and oleyl alcohol within an emulsion system, demonstrating the feasibility of such reactions even in the presence of water. nih.gov

Promiscuous Reactions: An enzyme that does not naturally act on this compound might be engineered or simply found to possess a promiscuous activity towards it. By understanding the enzyme's mechanism, it's possible to discover or design new catalytic functions. mdpi.com For example, some hydrolases can be used to catalyze C-C bond formation reactions like Michael or aldol (B89426) additions, representing a significant departure from their native hydrolytic function. researchgate.net

The study of esterase substrate promiscuity shows that some enzymes have very broad active sites, allowing them to hydrolyze a wide range of esters, from small molecules to large, sterically hindered ones. acs.org This inherent flexibility is a powerful tool for developing new biocatalytic processes for substrates like this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography is a cornerstone for separating and analyzing chemical compounds. For a substance like nonyl decanoate (B1226879), gas chromatography is particularly well-suited due to its volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. humanjournals.com This method is instrumental in both identifying and quantifying nonyl decanoate, even in intricate matrices.

In one study, GC-MS was used to characterize the plasticizers in C-4 explosives. avivanalytical.com The analysis identified this compound and its isomers as components in one of the samples, highlighting the technique's ability to differentiate between sources of C-4 based on their plasticizer fingerprint. avivanalytical.com The mass spectrum of this compound obtained through GC-MS shows a characteristic fragmentation pattern, with prominent peaks that aid in its identification. nih.gov For instance, the National Institute of Standards and Technology (NIST) mass spectrometry data center lists a GC-MS profile for this compound with a top peak at m/z 43 and a second-highest peak at m/z 173. nih.gov

Researchers have also utilized GC-MS for the analysis of volatile compounds in various natural products. For example, in the study of fungal biomass, GC-MS analysis of crude extracts revealed the presence of numerous compounds, including esters like decanoic acid methyl ester. nih.gov This demonstrates the broad applicability of GC-MS in phytochemical screening. humanjournals.comnrfhh.com The technique's high resolution and sensitivity make it a preferred method for such analyses. humanjournals.com

Gas Chromatography-Flame Ionization Detection (GC-FID) Utilization

Gas Chromatography with Flame Ionization Detection (GC-FID) is another widely used technique for the analysis of volatile organic compounds like this compound. researchgate.netresearchgate.net GC-FID is known for its robustness and high sensitivity, making it suitable for quantitative analysis and purity assessment. researchgate.net

In the context of biodiesel analysis, GC-FID is the standard method for quantifying fatty acid esters. researchgate.net While this compound itself is not a primary component of biodiesel, the methodologies are transferable. The technique's ability to provide accurate quantitative data is crucial for quality control. researchgate.net Standard mixtures containing various fatty acid esters, including ethyl decanoate, are often used for method development and calibration in GC-FID and GC-MS applications. metasci.cametasci.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. impactfactor.org For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the arrangement of atoms within the molecule.

The ¹H NMR spectrum of a related compound, 5-hydroxy this compound, showed characteristic signals for protons adjacent to the ester group and the hydroxyl group, as well as for the long alkyl chains. impactfactor.org For this compound, one would expect to see distinct signals corresponding to the protons of the nonyl and decanoyl chains, with chemical shifts indicative of their local chemical environment. The integration of these signals would confirm the number of protons in each part of the molecule.

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The PubChem database contains ¹³C NMR spectral data for this compound, which can be used as a reference for its structural confirmation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rjpn.org The IR spectrum of this compound exhibits characteristic absorption bands that confirm its identity as an ester.

A strong absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. impactfactor.org Additionally, C-O stretching vibrations will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The spectrum will also show strong C-H stretching bands around 2920 and 2850 cm⁻¹ due to the long aliphatic chains. impactfactor.org The PubChem database includes vapor phase IR spectra for this compound, which serves as a valuable reference. nih.gov

Mass Spectrometry (MS) in Mechanistic and Compositional Studies

Mass spectrometry (MS), both as a standalone technique and coupled with chromatography, provides crucial information about the molecular weight and fragmentation pattern of this compound. researchgate.net This data is vital for its identification and for studying its role in various chemical and biological systems.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 298.5 g/mol . nih.gov The fragmentation pattern is also characteristic. For instance, in a study of insect pheromones, the mass spectra of synthetic long-chain esters like nonyl nonanoate (B1231133) were analyzed to identify components of beetle-produced pheromones. researchgate.net In the analysis of C-4 explosives, the mass spectrum of this compound was clearly identified, confirming its presence. avivanalytical.com

Advanced hyphenated techniques for complex mixture analysis

The analysis of this compound, especially in complex samples, often benefits from the use of advanced hyphenated techniques. ijarnd.com These methods combine multiple analytical technologies to achieve enhanced separation and identification capabilities. rjpn.org

Techniques like two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offer significantly higher resolution than conventional GC-MS. researchgate.net This is particularly useful for resolving isomers of this compound or separating it from other components in a complex matrix, such as in food analysis or environmental samples. researchgate.netmdpi.com While specific applications of GCxGC-MS for this compound are not extensively detailed in the provided context, the principles of the technique are broadly applicable to the analysis of volatile and semi-volatile compounds. researchgate.net Other hyphenated techniques like LC-MS and GC-IR also play a significant role in the comprehensive analysis of organic compounds. rjpn.orgijarnd.com

Computational and Theoretical Investigations of Nonyl Decanoate

Quantum Chemical Calculations for Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which in turn dictates its physical and chemical properties. For a flexible molecule like nonyl decanoate (B1226879), with its long alkyl chains, a multitude of conformations are possible due to rotation around single bonds. Quantum chemical calculations are powerful tools used to determine the most stable of these conformations.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. mit.edu It is particularly effective for calculating the properties of medium to large-sized molecules. In the context of esters, DFT calculations can predict molecular geometries, vibrational frequencies, and energies of different conformers. mit.edu For instance, DFT has been employed to study the conformational properties of various esters and related molecules, providing detailed information about their preferred spatial arrangements. acs.org These calculations can reveal that compact, helical structures are often favored in oligomers of similar ester-containing compounds, stabilized by weak intramolecular interactions. acs.org While specific DFT studies exclusively on nonyl decanoate are not extensively documented in publicly available literature, the principles are directly applicable. DFT calculations would involve optimizing the geometry of various possible rotamers of this compound to find the lowest energy (most stable) conformations.

While direct applications of the Conformer–Rotamer Ensemble Sampling Tool (CREST) on this compound are not prominently published, CREST is a powerful program for the exhaustive exploration of the conformational space of flexible molecules. It is often used in tandem with DFT to first generate a comprehensive set of possible conformers, which are then optimized at a higher level of theory. For a long-chain ester like this compound, CREST would be instrumental in identifying a wide range of low-energy conformers, ensuring that the global minimum energy structure and relevant higher-energy structures are identified for further analysis.

The Gaussian software suite is one of the most popular and powerful tools for performing high-level quantum chemical calculations. mit.edugithub.io It encompasses a wide array of methods, including DFT. github.ioscribd.com Researchers utilize Gaussian to perform geometry optimizations, frequency calculations, and to predict various molecular properties. mit.eduscribd.com To study this compound, a researcher would first build the molecule's initial structure using a graphical interface like GaussView. github.iogaussian.com Then, an input file (.gjf or .com) would be prepared, specifying the desired calculation type (e.g., geometry optimization), the theoretical method (e.g., a specific DFT functional like B3LYP), and a basis set (e.g., 6-31G*). acs.orgyoutube.com The software then solves the electronic structure equations to find the optimized geometry and corresponding energy of the molecule. mit.edugithub.io

Molecular Dynamics Simulations of Esters

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. techscience.com This technique is particularly useful for understanding the dynamic behavior of long-chain esters in various environments, such as in bulk liquid or at interfaces. mdpi.com

MD simulations have been successfully used to investigate the properties of fatty acid esters, which are structurally similar to this compound. researchgate.net These simulations can predict transport properties like viscosity and diffusion coefficients under various pressures and temperatures. researchgate.net For example, simulations of similar ester molecules have been used to assess their adsorption energies on metal surfaces, revealing that the presence of the ester group can lead to the formation of a more stable adsorption layer. mdpi.com The general methodology involves defining a force field (like OPLS-AA or CHARMM) that describes the potential energy of the system based on the positions of its atoms. techscience.comu-tokyo.ac.jp The system is then allowed to evolve over time according to the laws of classical mechanics, typically under controlled conditions (e.g., constant temperature and pressure in an NPT ensemble). techscience.com From the resulting trajectory of atomic positions, macroscopic properties can be calculated. These simulations show how long-chain molecules, like esters, behave in a lipid bilayer, adopting various conformations such as elongated, L-shaped, or turned structures. u-tokyo.ac.jp

Thermodynamic Property Prediction using Group Contribution Methods

Predicting the thermodynamic properties of compounds is essential for chemical process design and analysis. mdpi.comsemanticscholar.org Group contribution (GC) methods are a popular approach for estimating these properties. mdpi.comsemanticscholar.org These methods are based on the principle that the properties of a molecule can be determined by summing the contributions of its individual functional groups. mdpi.comsemanticscholar.orgaip.org For this compound, the molecule would be broken down into its constituent groups (e.g., -CH3, -CH2-, -COO-).

Several GC methods exist, such as those developed by Benson, Joback and Reid, and Constantinou and Gani, which are widely used to estimate properties like the standard enthalpy of formation. mdpi.comsemanticscholar.org These methods provide a rapid means of estimation without requiring significant computational resources. mdpi.comsemanticscholar.org

PropertyDefinitionRelevance to this compound
Standard Enthalpy of Formation (ΔHf°) The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. mdpi.comsemanticscholar.orgEssential for calculating the heat of reaction for processes involving this compound.
Gibbs Free Energy of Formation (ΔGf°) The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.Determines the spontaneity of formation and chemical equilibrium constants.
Heat Capacity (Cp) The amount of heat required to raise the temperature of a substance by a certain amount.Important for heat transfer calculations in processes where this compound is heated or cooled.

The Statistical Associating Fluid Theory (SAFT) is a sophisticated equation of state used to describe the thermodynamic properties of fluids, including complex molecules and mixtures. acs.orgredalyc.org The SAFT-γ Mie variant is a group contribution approach based on a heteronuclear model where molecules are composed of fused segments that interact via Mie potentials. aip.org This method has proven highly accurate for predicting the fluid-phase behavior of a wide range of compounds, including esters. aip.orgresearchgate.net

The SAFT-γ Mie approach has been successfully applied to model binary mixtures of fatty acid esters with alkanes and has been used to predict properties of long-chain alkyl acetates. aip.orgresearchgate.net In this framework, a molecule like this compound is represented by its constituent functional groups (e.g., CH3, CH2, COO). aip.org The theory provides a robust and predictive capability for thermodynamic properties, including vapor pressure, density, and heat capacity, by using parameters determined for these individual groups. aip.org The predictive power of SAFT-γ Mie allows for the accurate extrapolation to larger molecules and mixtures once the group parameters have been established. aip.org

Reaction Pathway Mapping and Transition State Analysis

The computational investigation of this compound synthesis primarily focuses on mapping the reaction pathway of esterification, typically the Fischer-Speier esterification between decanoic acid and nonan-1-ol. This analysis is crucial for understanding the reaction mechanism at a molecular level, identifying rate-limiting steps, and optimizing reaction conditions. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to explore the potential energy surface of the reaction, detailing the structures and energies of reactants, intermediates, transition states, and products. rsc.orgnih.govacs.org

The generally accepted mechanism for acid-catalyzed esterification, which is mapped computationally, involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of decanoic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. DFT calculations show that while this protonation is energetically favorable, the subsequent step is often more critical. rsc.orgrsc.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting ester, yielding the final product, this compound.

Computational studies optimize the geometry of each species along this pathway and calculate their corresponding energies. The transition state (TS) is the highest energy structure along the reaction coordinate between two intermediates. The energy difference between the reactants and the transition state is the activation energy (Ea). For the synthesis of ethyl acetate (B1210297), DFT calculations have determined the energy barrier for the nucleophilic addition transition state to be approximately 19.6 kcal/mol, which is the highest in the process, thus identifying it as the rate-determining step. nih.govacs.org A similar profile is expected for the synthesis of this compound.

Table 1: Representative Calculated Relative Energies for Key Stages in a Fischer-Speier Esterification Pathway This table presents illustrative data based on DFT calculations for analogous esterification reactions to conceptualize the energy profile for this compound synthesis. nih.govacs.org

Reaction Stage Structure Relative Energy (kcal/mol)
Reactants Decanoic Acid + Protonated Nonan-1-ol 0.0
Intermediate 1 Protonated Decanoic Acid + Nonan-1-ol ~ -5.0 to -10.0
Transition State (TS) Nucleophilic attack of alcohol ~ +15.0 to +20.0
Intermediate 2 Tetrahedral Intermediate ~ -2.0 to +2.0
Products This compound + Water + H⁺ ~ -5.0 to -15.0 (Varies with conditions)

Furthermore, for heterogeneously catalyzed systems, kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models are computationally fitted to experimental data. conicet.gov.aracs.org These models provide a macroscopic view of the reaction pathway by considering the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products. researcher.liferedalyc.orgscispace.com The LHHW model, for instance, assumes that the reaction occurs between two molecules adsorbed on the catalyst surface, and it is often found to provide a good fit for esterification kinetic data. srce.hrresearchgate.netresearchgate.net

Computational Modeling of Intermolecular Interactions

Computational modeling is essential for understanding the intermolecular interactions that govern the physical and chemical properties of this compound. As a molecule with a polar ester head and two significant non-polar alkyl chains (a nonyl group and a decanoate acyl chain), its behavior is dictated by a balance of different forces.

The primary intermolecular forces at play are:

Van der Waals Forces: These are the dominant interactions, primarily London dispersion forces, arising from the long nonyl and decanoate hydrocarbon chains. These forces are responsible for the substance's bulk properties, such as its viscosity and boiling point.

Dipole-Dipole Interactions: The ester group (-COO-) possesses a significant dipole moment, leading to electrostatic interactions between molecules.

Molecular Dynamics (MD) simulations are a key computational tool used to study these interactions. techscience.comtohoku.ac.jp In an MD simulation, a system of many this compound molecules is modeled, and their trajectories are calculated over time by solving Newton's equations of motion. acs.orgacs.org The forces between molecules are described by a force field, an empirical set of parameters that define the potential energy of the system. These simulations provide detailed insight into the liquid structure, molecular orientation, diffusion coefficients, and the collective behavior that gives rise to macroscopic properties. nih.gov

A more theoretical approach for modeling thermodynamic properties based on intermolecular interactions is the Statistical Associating Fluid Theory (SAFT). aip.orgnih.gov The SAFT-γ Mie framework is a sophisticated group-contribution equation of state where molecules are modeled as chains of distinct functional groups. acs.orgresearcher.life For this compound, the molecule would be deconstructed into its constituent groups: methyl (-CH3), methylene (B1212753) (-CH2), and ester (-COO-). Each group is assigned specific parameters (segment size, shape factor, interaction energy, and interaction range) that describe its interaction potential. aip.orgnih.gov By summing the contributions from these groups, the SAFT model can accurately predict a wide range of thermodynamic properties, such as vapor pressure and liquid density, for the entire molecule and its mixtures. nih.gov

Functional Group Shape Factor (Sₖ) Segment Diameter (σₖₖ / Å) Dispersion Energy (εₖₖ / kₑ) Repulsive Exponent (λʳₖₖ) Attractive Exponent (λᵃₖₖ)
-CH₃ 0.57255 3.9317 205.74 14.129 6.0
-CH₂- 0.22926 4.6686 355.08 19.336 6.0
-COO- 0.86596 3.4079 482.78 12.000 6.0

These computational and theoretical methods provide a molecular-level understanding of this compound's behavior, bridging the gap between its chemical structure and its macroscopic properties.

Biological Interactions and Ecological Chemistry of Decanoate Esters

Occurrence and Distribution in Biological Systems

Decanoate (B1226879) esters, including nonyl decanoate and other related compounds, are found across various biological systems, playing significant roles in chemical communication and as components of natural products. Their presence has been identified in insects, plants, and microorganisms.

Presence in Insect Pheromones and Semiochemicals

Decanoate esters are integral components of the chemical signaling systems of numerous insect species. mdpi.com They function as pheromones, which are substances used for intraspecific communication, and as semiochemicals, which mediate interactions between different species. nih.govgoogle.com

For instance, (R)-1-methylbutyl decanoate has been identified as a sex pheromone in the bagworm moth Thyridopteryx ephemeraeformis. researchgate.net A blend of esters, including 1-methylbutyl decanoate and 1-methylpentyl decanoate, constitutes the sex pheromone of another bagworm species, Oiketicus kirbyi. researchgate.net In the case of the stingless bee Trigona corvina, decyl decanoate is one of eight identified compounds in the trail pheromone deposited by foragers from their labial glands. una.ac.cr Similarly, decyl decanoate was found to be a major component in the tergal gland secretions of virgin honey bee queens (Apis mellifera). nih.gov

In stink bugs, various methyl esters of decanoate derivatives, such as methyl 2,6,10-trimethyldecanoate and methyl E2, Z4-decadienoate, have been identified as sex attractants. nih.govscielo.br Furthermore, esters are recognized as having biological importance as alarm pheromones in species like Nezara viridula. scielo.br The powder-post beetle, Lyctus africanus, utilizes a blend of three esters, including 3-pentyl dodecanoate, as an aggregation pheromone. plos.org

The following table summarizes the occurrence of decanoate esters and related compounds in insect pheromones.

Insect SpeciesCompound(s)Pheromone Type
Thyridopteryx ephemeraeformis (Bagworm Moth)(R)-1-Methylbutyl decanoateSex Pheromone
Oiketicus kirbyi (Bagworm Moth)1-Methylbutyl decanoate, 1-Methylpentyl decanoateSex Pheromone
Trigona corvina (Stingless Bee)Decyl decanoateTrail Pheromone
Apis mellifera (Honey Bee)Decyl decanoateQueen Tergal Gland Pheromone
Euschistus heros (Soybean Stink Bug)Methyl 2,6,10-trimethyldecanoate, Methyl E2, Z4-decadienoateSex Attractant
Lyctus africanus (Powder-Post Beetle)3-Pentyl dodecanoateAggregation Pheromone

Identification in Plant Extracts and Essential Oils

Decanoate esters are also present as volatile organic compounds (VOCs) in a variety of plants, contributing to their characteristic aromas. Methyl decanoate has been detected in several plant species, including Humulus lupulus (hops) and Mandragora autumnalis. nih.gov It is a component of the volatile compounds responsible for the fruity aroma in strawberries (Fragaria × ananassa), where it is found alongside other methyl esters like methyl hexanoate (B1226103) and methyl octanoate. frontiersin.org

In the flowers of wild Clematis species, methyl decanoate is among the fatty acid derivatives contributing to the floral scent, with emission rates varying between different species. maxapress.com Similarly, it has been identified as a volatile compound in the flowers of several Lilium cultivars. mdpi.com The essential oil of Zanthoxylum armatum contains vinyl decanoate as one of its constituents. researchgate.netresearchgate.net Furthermore, methyl decanoate has been reported as a major component in the essential oil of Ruta chalepensis grown in Poland. mdpi.com In pears, methyl decanoate and ethyl decanoate are among the volatile esters that act as kairomones, attracting the codling moth, Cydia pomonella. google.comusda.gov

The table below lists some plant species in which decanoate esters have been identified.

Plant SpeciesCompound(s)Plant Part/Product
Fragaria × ananassa (Strawberry)Methyl decanoateFruit
Clematis spp.Methyl decanoateFlower
Lilium spp. (Lily)Methyl decanoateFlower
Zanthoxylum armatumVinyl decanoateEssential Oil
Ruta chalepensisMethyl decanoateEssential Oil
Pyrus communis (Pear)Methyl decanoate, Ethyl decanoateFruit Volatiles
Humulus lupulus (Hops)Methyl decanoate-
Mandragora autumnalisMethyl decanoate-

Metabolic Pathways in Microorganisms and Eukaryotes

The biosynthesis and degradation of decanoate esters are part of broader metabolic pathways in both microorganisms and eukaryotes. In general, ester formation in microorganisms is often linked to the metabolism of fatty acids and acyl-CoA esters. researchgate.netnottingham.ac.uk For example, in the yeast Saccharomyces cerevisiae, methyl decanoate is a known metabolite. nih.gov The flavor profiles of fermented products like fruit vinegar are influenced by the metabolic pathways of yeast and acetic acid bacteria, which can produce various esters. nih.gov

In eukaryotes, the metabolism of decanoate esters involves enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. nih.gov This process is crucial for the breakdown of both endogenous and exogenous ester compounds. For instance, in mammals, nandrolone (B1676933) decanoate, a synthetic anabolic steroid, is metabolized through the hydrolysis of its decanoate ester group. wikipedia.orgdiva-portal.org The production of secondary metabolites in bacteria often involves the use of various acyl-CoA esters, which can be precursors for decanoate esters. researchgate.net In unicellular photosynthetic eukaryotes, acetyl-CoA, a key intermediate in metabolism, can be converted to acetate (B1210297) to generate ATP, a process that is part of the broader metabolic network that can include ester synthesis and hydrolysis. hhu.de

Enzyme Kinetics and Biocatalysis with Decanoate Substrates

The enzymatic reactions involving decanoate esters, particularly their hydrolysis and synthesis, are of significant interest in biocatalysis. Carboxylesterases and lipases are the primary enzymes studied for their activity on decanoate substrates.

Hydrolytic Activity of Carboxylesterases

Carboxylesterases (EC 3.1.1.1) are a class of enzymes that catalyze the hydrolysis of carboxylic esters into their corresponding acid and alcohol. nih.govasm.org The hydrolytic activity of these enzymes is often studied using p-nitrophenyl (pNP) esters of varying acyl chain lengths, including pNP-decanoate.

Several studies have characterized carboxylesterases from different microbial sources and their activity on pNP-decanoate. For example, a novel esterase, Est4L, from an oil-polluted mud flat metagenomic library showed its highest activity with pNP-decanoate. mdpi.com In contrast, another metagenome-derived carboxylesterase, EstU1, could hydrolyze pNP esters up to C10 (p-nitrophenyl decanoate) but showed no activity towards longer chains. asm.org A thermostable carboxylesterase from Bacillus thermocloaceae, Est5250, exhibited activity against short-chain pNP-esters but not pNP-decanoate under the tested conditions. tandfonline.com

The hydrolytic activity is not limited to microbial enzymes. Human carboxylesterases (hCE1 and hCE2) are crucial for drug metabolism, often involving the hydrolysis of ester prodrugs. nih.gov Pig liver esterase (PLE), a family of carboxylesterases, is also known to hydrolyze a variety of esters. researchgate.net

The following table presents data on the relative hydrolytic activity of some carboxylesterases on pNP-decanoate compared to other pNP esters.

EnzymeSourceOptimal Substrate (pNP-ester)Relative Activity on pNP-decanoate (%)
Est4LMetagenomic librarypNP-decanoate (C10)100
EstU1Metagenomic librarypNP-butyrate (C4)~17
E93Altererythrobacter indicuspNP-hexanoate (C6)<20
Protein x-pNP-acetate (C2)2.5

Substrate Specificity and Enzyme Promiscuity

Enzyme specificity refers to the ability of an enzyme to catalyze one particular reaction or act on a specific substrate. researchgate.net However, many enzymes exhibit promiscuity, meaning they can catalyze different reactions or act on various substrates. researchgate.netnih.govresearchgate.netjfaulon.com This is particularly relevant for esterases and lipases acting on decanoate esters.

Lipases (EC 3.1.1.3), which typically hydrolyze long-chain acylglycerols, can also catalyze the synthesis of esters, such as glucose decanoate and hesperidin (B1673128) decanoate, in non-aqueous conditions. acs.orgthieme-connect.com The lipase (B570770) Novozym 435, from Candida antarctica, is widely used in the biocatalytic synthesis of various esters, including umbelliferone (B1683723) decanoate. nih.gov

The substrate specificity of esterases can be altered through protein engineering. For instance, site-directed mutagenesis of an esterase (EST2) from Alicyclobacillus acidocaldarius resulted in variants with significantly increased catalytic efficiency towards p-nitrophenyl decanoate. nih.gov One mutant, M211S/R215L, showed a 6-fold higher specificity constant for p-nitrophenyl decanoate compared to the wild-type enzyme. nih.gov

Enzyme promiscuity allows for the adaptation to new substrates and is a key driver of evolutionary innovation. embopress.org The ability of various esterases to hydrolyze a range of ester substrates, including decanoates, highlights their substrate promiscuity. For example, an esterase from Rhizomucor miehei, RmEstB, prefers short-chain esters but can hydrolyze pNP-decanoate, while another, RmEstA, can handle even longer chains. nih.gov This broad specificity is attractive for industrial applications, such as in the synthesis of flavor compounds and pharmaceuticals. researchgate.netnih.gov

Microbial Synthesis of Polyhydroxyalkanoates from Decanoate

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. academicjournals.org The synthesis of these biopolymers often occurs when microbial growth is limited by the depletion of an essential nutrient such as nitrogen, phosphorus, or oxygen, while a carbon source is available in excess. academicjournals.org The structural diversity of PHAs, which contributes to their wide range of physical properties, is largely dependent on the provided carbon substrate and the specific metabolic pathways of the producing microorganism. researchgate.netfrontiersin.org

Decanoate and its derivatives can serve as precursor substrates for the microbial production of medium-chain-length PHAs (mcl-PHAs). These mcl-PHAs are characterized by monomers containing 6 to 14 carbon atoms and generally exhibit more elastic and flexible properties compared to short-chain-length PHAs (scl-PHAs). ugr.esnih.gov

For instance, Pseudomonas species are well-known for their ability to synthesize mcl-PHAs from various fatty acids, including decanoic acid. jmb.or.kr In a study involving Pseudomonas sp. strain DR2, cultivation on a medium containing vegetable oil as the carbon source led to the accumulation of PHA. The resulting biopolymer was composed of several 3-hydroxyalkanoates, with 3-hydroxydecanoate (B1257068) being a major constituent. jmb.or.kr Specifically, when corn oil was used, the produced PHA consisted of 3-hydroxyoctanoate (B1259324) (37.75%), 3-hydroxydecanoate (36.74%), and 3-hydroxy-dodecanoate (11.36%). jmb.or.kr When waste vegetable oil was the carbon source, the composition of the PHA included 3-hydroxydecanoate at 34.88%. jmb.or.kr This demonstrates the direct incorporation of decanoate-related monomers into the PHA polymer chain.

The biosynthetic pathway typically involves the β-oxidation of fatty acids, which generates various acyl-CoA intermediates. These intermediates can then be channeled into the PHA synthesis pathway by enzymes such as PHA synthase, which polymerizes the hydroxyacyl-CoA monomers. frontiersin.orgmdpi.com The flexibility of these enzymatic systems in some bacteria allows for the production of copolymers with tailored properties by feeding a mixture of different fatty acids.

Chemoecological Roles and Behavioral Bioassays

Chemoecology studies the role of chemical signals in the interactions between organisms and their environment. Decanoate esters, including this compound, can function as semiochemicals—chemicals that convey information between organisms and mediate their interactions. asplantprotection.org These interactions are crucial for processes like mating, foraging, and defense.

Interactions with Pollinators and Herbivores

The chemical composition of floral scents plays a critical role in attracting pollinators, while the chemical profile of vegetative parts can deter or attract herbivores. orgprints.orgpeercommunityjournal.org Decanoate esters are among the volatile organic compounds that can be involved in these complex plant-animal interactions. liverpool.ac.uk

While direct evidence for this compound's role in pollinator or herbivore interactions is limited, related decanoate esters have been identified in floral scents and have shown activity in behavioral bioassays. For example, decyl decanoate was identified as a major component of the tergal gland secretion in virgin honey bee queens, suggesting a role in pheromonal communication within the hive. nih.gov In the context of sexually deceptive orchids, esters with long carbon chains, such as 2-nonyl dodecanoate, have been found to be electrophysiologically active in pollinators. rsc.org

The balance between attracting mutualists like pollinators and repelling antagonists like herbivores can lead to complex evolutionary pressures on plant chemistry. orgprints.orgnih.gov Herbivory can induce changes in a plant's volatile emissions, which may, in turn, affect pollinator attraction. wur.nl The presence of esters like decanoates in plant tissues could therefore have dual roles, influencing both beneficial and detrimental interactions.

Signaling and Communication in Biological Systems

Semiochemicals are fundamental to communication across all domains of life. syntechresearch.com They are broadly classified as pheromones, which mediate intraspecific interactions, and allelochemicals, which mediate interspecific interactions. asplantprotection.org

Decanoate esters have been identified as components of insect pheromones. For instance, this compound has been noted in the context of semiochemicals related to the genus Pogonomyrmex. pherobase.com In another example, ethyl decanoate is a component of the volatile blend from Houttuynia cordata, a plant with various documented biological activities. frontiersin.org

The structure of the ester, including the length of both the acid and alcohol chains, determines its volatility and specificity, which are key to its function as a signal. google.comnih.gov In the case of this compound, the C9 alcohol and C10 acid create a molecule with specific physicochemical properties that can be detected by specialized chemoreceptors in receiving organisms, triggering a behavioral or physiological response. The study of such compounds often involves techniques like gas chromatography-mass spectrometry (GC-MS) to identify the chemical composition of natural extracts and electroantennography (EAG) to test the responsiveness of insect antennae to specific volatile compounds. asplantprotection.org

Biological Activity Screening of Decanoate Esters

Antioxidant Properties

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. This activity is crucial for protecting biological systems from oxidative stress, which is implicated in various diseases. acs.org

Other research has focused on synthesized ester derivatives. For instance, vanillyl decanoate, an ester of vanillyl alcohol and decanoic acid, has been noted for its potential antioxidant properties. ontosight.ai Similarly, studies on nitrohydroxytyrosyl esters showed that the antioxidant activity varied with the length of the acyl side chain, though esters with longer chains like decanoate showed lower activity than some shorter-chain counterparts in the specific assays used. acs.org The antioxidant activity of fatty acid esters has also been documented in other contexts, such as in the analysis of Ayurvedic formulations where methyl decanoate was identified among other bioactive molecules. ijapr.in

Anti-inflammatory Investigations

Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Compounds with anti-inflammatory properties are therefore of significant interest.

The anti-inflammatory potential of decanoate esters has been suggested in several studies. Essential oils from Zanthoxylum armatum, which contain vinyl decanoate, exhibited in-vitro anti-inflammatory activity with IB50 values between 21.56±0.08 and 27.64±0.03 µL. researchgate.netresearchgate.net

Other related compounds and esters have also been investigated. Vanillyl decanoate is suggested to have potential anti-inflammatory effects. ontosight.ai Furthermore, research on other fatty acid esters isolated from plants like Cyperus sexangularis has demonstrated anti-inflammatory responses in assays such as the egg albumin denaturation test. nih.govmdpi.com While not decanoate, the principle that fatty acid esters can possess such activity is well-established. For example, methyl stearate, another fatty acid ester, has reported anti-inflammatory activity. ijapr.in The alkyl side chain of these esters can influence their lipophilicity and ability to interact with biological membranes and enzyme systems involved in the inflammatory cascade.

Larvicidal and Insecticidal Effects

While direct studies on the larvicidal and insecticidal properties of this compound are not extensively documented in publicly available research, the broader class of decanoate esters has demonstrated notable activity against various insect and arthropod species. These structurally similar compounds, which share the decanoate fatty acid chain but differ in their alcohol group, provide insight into the potential biological interactions of this compound.

Research into synthetic sugar esters has identified compounds like sorbitol decanoate and xylitol (B92547) decanoate as effective insecticides. nih.gov These compounds have been evaluated against a range of agricultural pests. nih.gov Similarly, other simple alkyl esters of decanoic acid, such as butyl decanoate, have been recognized for their utility as insect repellents. medchemexpress.com

In studies focusing on disease vectors, various fatty acid methyl esters, including methyl decanoate, have been shown to possess larvicidal properties against mosquito species such as Aedes aegypti and Culex quinquefasciatus. researchgate.netresearchgate.net More complex decanoate esters have also been investigated. For instance, 12-O-(2-methyl)butyrylphorbol-13-decanoate, a phorbol (B1677699) ester, was found to be an active growth inhibitor and insecticide against the pink bollworm, Pectinophora gossypiella. nih.gov Another compound, CHP decanoate, showed significant topical toxicity to the housefly, Musca domestica. mdpi.com These findings suggest that the decanoate moiety is a key structural feature for insecticidal and larvicidal action. The lipophilic nature of the ester likely plays a role in penetrating the waxy outer layer of insects, a proposed mechanism for some fatty acid esters. google.com

The table below summarizes the observed insecticidal and larvicidal activities of various decanoate esters.

CompoundTarget SpeciesObserved EffectReference
Sorbitol decanoate Various arthropod pestsInsecticidal activity nih.gov
Xylitol decanoate Various arthropod pestsInsecticidal activity nih.gov
Butyl decanoate GeneralInsect repellent medchemexpress.com
Methyl decanoate Culex quinquefasciatusLarvicidal activity researchgate.netresearchgate.net
12-O-(2-methyl)butyrylphorbol-13-decanoate Pectinophora gossypiella (Pink Bollworm)Growth inhibitor and insecticide nih.gov
CHP decanoate Musca domestica (Housefly)Topical toxicity mdpi.com

Anticancer Potential of Structurally Related Compounds

The direct anticancer potential of this compound has not been a primary focus of published research. However, several structurally related compounds featuring a decanoate ester group have been isolated and evaluated for their cytotoxic effects against various cancer cell lines. These findings indicate that the decanoate moiety can be a component of larger molecules with significant biological activity.

A prominent group of such compounds are the phorbol esters, particularly those isolated from plants of the Euphorbiaceae family, such as Croton tiglium. semanticscholar.orgresearchgate.net Phorbol-13-decanoate and its derivatives have demonstrated potent cytotoxic activity. For example, 12-deoxyphorbol-13-decanoate was found to be highly cytotoxic to Ramos B lymphoma cells, exhibiting an IC50 value of 0.0051 µg/mL. nih.gov Similarly, phorbol-13-decanoate showed strong inhibition against the HL-60 human promyelocytic leukemia cell line with an IC50 value of 0.02 µg/mL. d-nb.info The mechanism of action for these compounds is often linked to their ability to activate protein kinase C (PKC), a key enzyme in cellular signal transduction pathways that can influence cell growth and proliferation. nih.gov

Beyond phorbol esters, other complex molecules incorporating a decanoate ester have been noted for their potential biological activities. Kleinioxanthrone-4, a synthetic compound with an anthraquinone (B42736) backbone and a decanoate ester moiety, is recognized for its potential anticancer properties, which are characteristic of the anthraquinone class of compounds. ontosight.ai These molecules are known to act through mechanisms like DNA intercalation and the generation of reactive oxygen species. ontosight.ai

The table below details the cytotoxic activities of several decanoate-containing compounds against specific cancer cell lines.

CompoundCancer Cell LineActivity (IC50)Reference
12-deoxyphorbol-13-decanoate Ramos B (Burkitt's lymphoma)0.0051 µg/mL nih.gov
Phorbol-13-decanoate HL-60 (Promyelocytic leukemia)0.02 µg/mL d-nb.info
12-O-Acetylphorbol-13-decanoate MT-4 (Human T-cell leukemia)7.6 ng/mL (IC100) researchgate.net

Environmental Fate and Biogeochemical Transformations

Abiotic Degradation Mechanisms in Aquatic Environments

Abiotic degradation processes, which are non-biological, play a role in the transformation of chemical compounds in the environment. regeringen.se For esters like nonyl decanoate (B1226879), key abiotic degradation mechanisms in aquatic environments include hydrolysis and photolysis.

Hydrolysis: This is a significant abiotic degradation pathway for esters in aquatic settings. regeringen.se The ester bond in nonyl decanoate can be cleaved by water, yielding nonyl alcohol and decanoic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. While specific data on the hydrolysis rate of this compound is limited, the process is a recognized degradation route for esters.

Biodegradation Pathways and Microbial Communities

Biodegradation by microorganisms is a primary mechanism for the removal of organic compounds like this compound from the environment. regeringen.se Diverse microbial communities in soil and water possess the enzymatic machinery to break down esters.

The initial step in the biodegradation of this compound is typically the enzymatic hydrolysis of the ester bond by esterases, lipases, or cutinases, releasing nonyl alcohol and decanoic acid. frontiersin.orgjst.go.jp These enzymes are produced by a wide range of microorganisms. Following hydrolysis, the resulting alcohol and fatty acid are further metabolized through pathways such as β-oxidation. In this process, the fatty acid (decanoic acid) is progressively shortened by two-carbon units, generating acetyl-CoA, which can then enter the citric acid cycle for energy production. researchgate.net

Several microbial genera are known for their ability to degrade hydrocarbons and related compounds, and are likely involved in the breakdown of this compound. These include:

Pseudomonas : This genus is well-known for its metabolic versatility and ability to degrade a wide variety of organic compounds, including hydrocarbons and esters. frontiersin.orgmdpi.com Some species produce hydrolases capable of breaking down polyesters. frontiersin.org

Bacillus : Species of Bacillus are capable of producing enzymes that break down macromolecules into smaller molecules like esters. frontiersin.org

Rhodococcus : This genus includes species known to degrade hydrocarbons. mdpi.com

Sphingomonas : Members of this genus have been identified in microbial consortia effective at degrading complex organic molecules like nonylphenol. mdpi.comnih.gov

Acinetobacter : This genus is among the bacteria capable of utilizing surfactants as a carbon source. researchgate.net

The rate and extent of biodegradation are influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of other nutrients.

Environmental Impact Assessment of Decanoate Esters

The environmental impact of decanoate esters is linked to their persistence, bioaccumulation potential, and toxicity. As esters, they are generally considered to have a lower environmental concern compared to more persistent organic pollutants. ontosight.ai Regulatory bodies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) provide oversight on the use and disposal of such chemical substances to minimize environmental harm. ontosight.ai

A screening assessment of a group of esters by the Canadian government concluded that they are unlikely to be causing ecological harm and have a low risk to the environment. canada.ca However, the impact of specific esters can vary. For example, nonylphenol, a potential degradation product of certain nonyl-containing compounds, is a known endocrine disruptor and can accumulate in sewage sludge and river sediments. nih.govfondazioneghirardi.org

The primary transformation products of this compound through hydrolysis are nonyl alcohol and decanoic acid . These substances are then subject to further degradation. Decanoic acid, a medium-chain fatty acid, is readily metabolized by many organisms. nih.gov

Nonyl alcohol can be oxidized to nonanoic acid. nih.gov Concerns have been raised about nonylphenol, a toxic xenobiotic that originates from the degradation of nonylphenol ethoxylates, a group of surfactants. nih.gov It is important to distinguish that this compound does not inherently contain a phenol (B47542) group and its degradation would primarily yield nonyl alcohol, not nonylphenol.

Further degradation of the initial transformation products can lead to the formation of smaller, more water-soluble compounds that can be assimilated by a wider range of microorganisms.

Adsorption and Desorption Behavior in Environmental Matrices

The movement and availability of this compound in the environment are significantly influenced by its tendency to adsorb to soil and sediment particles. ecetoc.org Adsorption is the process by which a chemical binds to the surface of a solid, while desorption is the release of the chemical from the surface. ecetoc.orgregulations.gov

The extent of adsorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This value indicates the propensity of a chemical to bind to the organic matter in soil and sediment. ecetoc.org A high Koc value suggests that the compound will be strongly adsorbed and therefore less mobile in the environment.

For hydrophobic organic compounds, which have low water solubility, adsorption to soil and sediment is a key process. acs.org The estimated octanol-water partition coefficient (log Kow) for this compound is high (around 8.2-8.6), indicating strong hydrophobicity and a high potential for adsorption to organic matter in soil and sediment. thegoodscentscompany.comnih.gov This strong adsorption would reduce its concentration in the water column and limit its mobility, but also potentially increase its persistence by protecting it from microbial degradation. nih.gov

Desorption, the reverse of adsorption, determines the potential for a sorbed chemical to be released back into the aqueous phase. regulations.gov The process can be reversible, but for strongly sorbed compounds, a fraction may become sequestered and less available over time. ecetoc.org

Table 1: Key Environmental Fate Properties of this compound and Related Compounds

Compound Name Property Value/Description Reference(s)
This compound Estimated log Kow 8.2 - 8.6 thegoodscentscompany.comnih.gov
This compound Estimated Water Solubility 0.001172 mg/L @ 25°C thegoodscentscompany.com
This compound Primary Abiotic Degradation Hydrolysis, Photolysis regeringen.seresearchgate.net
This compound Primary Biotic Degradation Ester hydrolysis followed by β-oxidation frontiersin.orgresearchgate.net
Decanoic Acid Environmental Role A primary hydrolysis product of this compound nih.gov
Nonyl Alcohol Environmental Role A primary hydrolysis product of this compound nih.gov
Nonylphenol Environmental Concern Endocrine disruptor, persists in sediment nih.gov

Structure Activity and Structure Property Relationship Studies

Correlations between Molecular Structure and Biological Activity

While specific, targeted biological activity studies on nonyl decanoate (B1226879) are not extensively documented in publicly available research, the correlation between its molecular structure and potential biological functions can be inferred from studies on structurally similar compounds. The key features of nonyl decanoate—a long-chain alcohol moiety (nonyl group), a long-chain carboxylic acid moiety (decanoate group), and an ester linkage—are all determinants of its interaction with biological systems.

The lipophilic nature of the molecule, conferred by the 19-carbon total length, is a primary driver of its biological activity. This hydrophobicity governs its ability to traverse cell membranes and interact with non-polar biological macromolecules. Research into various nonyl esters and long-chain fatty acid esters has revealed a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai For instance, studies on nonyl 3-acyldithiocarbazates showed that the nonyl group's hydrophobicity was a significant factor in their activity as uncouplers of oxidative phosphorylation in mitochondria. nih.gov

In the realm of chemical ecology, esters with similar chain lengths function as insect pheromones, where molecular structure is paramount for receptor binding and specificity. frontiersin.orguni-bayreuth.de For example, nonyl acetate (B1210297), which shares the C9 alcohol portion of this compound, has been identified as a female pheromone in pea moths (Cydia nigricana). medchemexpress.com The precise length and stereochemistry of the alkyl chains are critical for eliciting a behavioral response in insects, as even minor structural changes can lead to a loss of activity. researchgate.net The biological activity of such compounds is a direct result of their ability to fit into specific receptor binding pockets, a process dictated by the molecule's size, shape, and functional groups.

Table 1: Examples of Structurally Related Esters and Their Observed Biological Activities

Compound NameStructural Similarity to this compoundObserved Biological ActivityReference(s)
Nonyl acetate Shares the C9 alcohol (nonyl) moietyFemale sex pheromone for the pea moth (Cydia nigricana) medchemexpress.com
Methyl decanoate Shares the C10 acid (decanoate) moietyComponent of aggregation pheromones in some beetle species uni-bayreuth.de
Ethyl oleate Long-chain fatty acid esterA primer pheromone in honey bees that regulates worker activity nih.gov
Parabens (e.g., Propylparaben, Butylparaben) Ester functional group with varying alkyl chainsAntimicrobial preservatives used in cosmetics and foods nih.gov

Influence of Chain Length and Branching on Chemical Reactivity

The chemical reactivity of this compound is centered on its ester functional group. The most common reaction for esters is hydrolysis, which cleaves the ester bond to yield the parent alcohol (nonanol) and carboxylic acid (decanoic acid). libretexts.org The rate and mechanism of this reaction are significantly influenced by the length and structure of the alkyl chains attached to the ester group.

The long, unbranched nonyl and decanoate chains in this compound exert considerable steric hindrance around the carbonyl carbon. This bulkiness can impede the approach of a nucleophile, such as a hydroxide (B78521) ion or the active site of an esterase enzyme, thereby slowing the rate of hydrolysis compared to esters with shorter chains. soton.ac.uk

Research on the enzymatic hydrolysis of various ester series demonstrates a complex relationship between chain length and reactivity. In a study on a series of parabens, which are esters of p-hydroxybenzoic acid, alkyl chain branching was found to reduce the rate of hydrolysis. nih.gov Furthermore, the optimal chain length for hydrolysis depended on the specific enzymes present; in human liver S9 fractions, where carboxylesterase 1 (CES1) is dominant, shorter chain parabens were metabolized more readily. nih.gov Conversely, in skin preparations rich in carboxylesterase 2 (CES2), longer chain parabens were hydrolyzed faster. nih.gov Another study on the ocular hydrolysis of naphthyl esters found that the peak rate of hydrolysis occurred with an intermediate chain length (C5 or C6), after which the rate decreased, indicating an optimal chain length for binding to the enzyme's active site. nih.gov

These findings suggest that the reactivity of this compound is a balance between its hydrophobicity, which can influence its partitioning into different biological compartments, and the steric effects of its long alkyl chains on the accessibility of the ester bond. scispace.com

Table 2: Research Findings on the Influence of Acyl Chain Length on Ocular Esterase-Mediated Hydrolysis of α-Naphthyl Esters

Ester (α-Naphthyl)Acyl Chain LengthRelative Hydrolytic Rate (%)
Acetate C2100
Propionate C3125
Butyrate C4148
Valerate C5160
Caproate C6165
Heptanoate C7152
Caprylate C8130
Data adapted from a study on model ester prodrugs to illustrate the principle of chain length dependency on hydrolysis rates. nih.gov

Conformational Effects on Molecular Interactions

As a molecule with two long, flexible, single-bonded alkyl chains, this compound can adopt a vast number of three-dimensional shapes, or conformations. nih.gov This conformational flexibility is a key determinant of how the molecule interacts with its environment, including solvent molecules, biological receptors, and enzymes. bhsai.org Molecular interactions, which are primarily non-covalent (e.g., van der Waals forces, hydrophobic interactions), are highly sensitive to the molecule's shape. dovepress.comnih.govresearchgate.net

Studies on long-chain alkanes and esters show that these molecules can exist in various states, from a fully extended, linear (all-trans) conformation to more compact, folded, or even helical structures. nih.govcapes.gov.brimperial.ac.uk In a non-polar environment, such as the interior of a lipid bilayer, an extended conformation that maximizes van der Waals contacts with neighboring lipid chains may be favored. In contrast, in an aqueous environment, the molecule might adopt a more folded conformation to minimize the unfavorable interaction of its hydrophobic chains with water.

The specific conformation of this compound directly influences its ability to bind to a receptor or an enzyme's active site. msdmanuals.com For a biological response to occur, the ligand (this compound) must fit into the binding site with a complementary shape. A folded conformation presents a different surface area and pattern of hydrophobic patches compared to an extended one. Research on other long-chain esters has shown that the ester group itself can act as a "hinge," facilitating the folding of the alkyl chains. nih.govdntb.gov.ua While the C-O-C(=O)-C-C segment may prefer a planar, all-trans conformation, rotational isomerism in the rest of the long chains allows for significant structural diversity. nih.govdntb.gov.uaresearchgate.net This conformational landscape is crucial for understanding its molecular interactions and, consequently, its physical properties and biological activities.

Table 3: Influence of Conformation on Molecular Interactions

ConformationPredominant Interaction TypePotential Biological Context
Extended (all-trans) Maximized van der Waals forces along the chain length.Intercalation within lipid membranes; packing in crystalline structures.
Folded/Compact Intramolecular van der Waals forces; minimized surface area.Binding to globular protein pockets; transport in aqueous media.
Kinked (gauche conformers) Localized disruption of linear packing.Creating fluidity in lipid assemblies; fitting into non-linear binding sites.

Advanced Research Applications and Methodological Advancements

Development of Nonyl Decanoate (B1226879) as a Biochemical Reagent

The utility of nonyl decanoate and its derivatives as biochemical reagents is an expanding area of research. These compounds serve as crucial intermediates in the synthesis of more complex molecules with specific biological activities.

One area of focus is in the creation of lipid molecules for research purposes. medchemexpress.com For instance, Nonyl 10-bromodecanoate, a derivative of this compound, is utilized as an intermediate in the synthesis of various lipid molecules. medchemexpress.com These synthetic lipids are instrumental in studying cellular processes, membrane functions, and in the development of drug delivery systems. The synthesis of such specialized molecules allows researchers to probe biological systems with a high degree of precision.

Furthermore, derivatives of this compound are being incorporated into larger, more complex molecules designed for specific biochemical applications. For example, compounds like Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate and Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate are synthesized for use as cationic and neutral lipids in biochemical research. bldpharm.combldpharm.com These lipids are often key components in the formulation of lipid nanoparticles for the delivery of therapeutic agents like mRNA. smolecule.com

The development of these reagents often involves multi-step synthesis protocols. For a compound like nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate, the synthesis includes forming the heptadecan-9-yloxy group, attaching the hydroxypropylamino group, and a final esterification step. smolecule.com This intricate synthesis underscores the deliberate design of these molecules for specific research applications in gene therapy and vaccine development. smolecule.com

Fundamental Studies for Controlled Release and Delivery Systems

The physical and chemical properties of this compound make it a candidate for inclusion in controlled release and drug delivery systems. ontosight.ai These systems are designed to release a therapeutic agent in a predictable and controlled manner, which can improve efficacy and reduce side effects. nih.gov

The principle behind controlled release involves the regulation of drug diffusion and the biodegradation of the polymer matrix. nih.gov Fatty acid esters like this compound can be incorporated into these systems, influencing the release profile of the encapsulated drug. The ester linkage in this compound can be susceptible to hydrolysis, allowing for a gradual breakdown of the delivery vehicle and subsequent release of the active compound.

Research in this area focuses on understanding how the inclusion of esters such as this compound within polymeric particles, like microspheres, affects the release kinetics. google.com The goal is to create tunable platforms where the release rate can be precisely controlled by altering the composition of the delivery system. nih.gov The development of such systems is a key area of research in pharmaceuticals, aiming to provide more effective and patient-compliant therapeutic options. nih.gov

Role of this compound as a Building Block in Complex Chemical Systems

In the field of chemical synthesis, this compound serves as a valuable "building block"—a fundamental molecular unit used to construct larger, more complex compounds. biosolveit.de The ester functionality and the long alkyl chains of this compound provide specific properties that are desirable in a range of applications.

Chemical building blocks are essential in medicinal chemistry and drug discovery for creating new molecular entities. biosolveit.de They possess reactive functional groups that allow them to be linked together. molport.com In the case of this compound, the ester group can be a site for further chemical modification.

For example, the synthesis of various fatty esters, including decanoates, has been explored for their potential as biolubricants. iastate.edu By reacting decanoic acid with different alcohols, including nonanol, researchers can create a library of esters with varying physical properties, such as melting points and viscosities. iastate.edu This modular approach allows for the fine-tuning of the final product's characteristics for specific industrial applications.

Furthermore, alkyl halides, which can be derived from the components of this compound (nonyl alcohol and decanoic acid), are a major class of building blocks in medicinal chemistry. enamine.net They are used in alkylation reactions to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental transformations in the synthesis of new pharmaceutical agents. enamine.net

Research into Advanced Material Science Applications (e.g., surface interactions)

The long hydrocarbon chains of this compound give it specific surface-active properties, making it a subject of interest in advanced material science. The interaction of molecules at surfaces is a critical aspect of many technologies, including coatings, lubricants, and sensors. oatext.comopenaccessjournals.com

Research into the surface properties of related compounds, such as anionic surfactants derived from similar long-chain structures, provides insight into how this compound might behave at interfaces. researchgate.net Studies on the critical micelle concentration (CMC), surface tension reduction, and the area occupied by molecules at an interface are fundamental to understanding their performance as surface-active agents. researchgate.net

The manipulation of non-covalent interactions, such as those that would govern the behavior of this compound at a surface, is a key strategy in designing new functional materials. rsc.org By understanding and controlling how these molecules arrange themselves, scientists can develop materials with tailored properties for applications in areas like catalysis and drug delivery. rsc.org

The synthesis of materials with specific surface properties is an active area of research. For instance, radiation technologies are being explored to modify the surfaces of polymers and other materials to achieve desired functionalities. taylorfrancis.com The incorporation of molecules like this compound into these materials could influence their surface energy, wettability, and frictional properties.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Decanoate (B1226879) Research

The integration of AI is not just about optimizing existing processes but also about discovering new possibilities. By predicting the properties of novel decanoate derivatives, AI can guide researchers toward developing new molecules with specific desired characteristics for various applications.

Exploration of Untapped Biocatalytic Pathways

In the quest for more sustainable and environmentally friendly chemical synthesis, biocatalysis has emerged as a powerful tool. The use of enzymes to catalyze reactions offers high selectivity, mild reaction conditions, and reduced waste generation. mdpi.com For the synthesis of nonyl decanoate and other fatty acid esters, lipases and esterases are of particular interest. mdpi.comnih.govmdpi.com

Lipolytic enzymes, such as those from Candida antarctica and Rhizomucor miehei, have been successfully used for the esterification of fatty acids and alcohols. scielo.brnih.gov Research is ongoing to discover and engineer novel enzymes with enhanced stability, activity, and substrate specificity for the production of long-chain esters. mdpi.comnih.gov Metagenomic approaches, which involve screening genetic material from environmental samples, offer a vast and largely untapped resource for identifying new biocatalysts.

The optimization of biocatalytic processes is another key research area. This includes exploring the use of different solvents or solvent-free systems to improve reaction efficiency and product yield. scielo.brnih.gov For example, the synthesis of 6-O-glucosyldecanoate was found to have the highest conversion yield in a blended solvent of DMSO and tert-butanol. nih.gov The immobilization of enzymes on solid supports is another strategy to enhance their stability and reusability, making the process more economically viable. scielo.br

Future research will likely focus on developing multi-enzyme cascade reactions, where a series of enzymatic steps are combined in a one-pot synthesis to produce complex decanoate derivatives with high efficiency and stereoselectivity. google.com These biocatalytic pathways hold the promise of producing "natural" and green flavor and fragrance compounds, as well as functional lipids for the food and pharmaceutical industries. researchgate.net

Table 1: Enzymes in Ester Synthesis
Enzyme TypeSource Organism (Example)Application in Ester SynthesisKey Advantages
Lipase (B570770)Candida antarctica, Rhizomucor mieheiEsterification, TransesterificationHigh stability, Broad substrate specificity
EsteraseAntarctic bacterium (e.g., Est33)Hydrolysis and formation of ester bondsCold-active, Broad pH tolerance

Nanotechnology Applications in Decanoate-Related Research

Nanotechnology offers exciting new possibilities for the application of fatty acid esters like this compound, particularly in the field of drug delivery. researchgate.net The encapsulation of therapeutic agents within nanoparticle systems can improve their solubility, stability, and bioavailability, while also enabling targeted delivery to specific tissues. ui.ac.id

Solid Lipid Nanoparticles (SLNs) are a promising drug delivery system where fatty acid esters can play a crucial role. nih.gov SLNs are composed of a solid lipid core that can encapsulate lipophilic drugs. ui.ac.idnih.gov The choice of lipid is critical in determining the physical properties, drug loading capacity, and release profile of the nanoparticles. nih.govresearchgate.net Long-chain fatty acid esters, potentially including this compound, can be used as part of the lipid matrix. nih.govresearchgate.net Research in this area focuses on optimizing SLN formulations by varying the types of lipids and surfactants to achieve desired particle size, stability, and drug entrapment efficiency. ui.ac.idrjptonline.org

Beyond SLNs, decanoate derivatives are being explored in other nano-delivery systems. For instance, dextran (B179266) decanoate esters have been used to form nanoparticles for potential drug delivery applications. researchgate.net In another study, decanoic acid was conjugated to a plant protein to create a shell for a hybrid nanosystem designed for the oral delivery of polyphenols. nih.gov Poly-beta-amino-esters (PBAEs) are also being investigated as positively charged polymers for targeted drug delivery to negatively charged tissues like cartilage. nih.gov

Future research will likely involve the development of "smart" nanoparticles that can respond to specific physiological triggers, such as changes in pH or temperature, to release their drug cargo. The surface of these nanoparticles can also be functionalized with targeting ligands to enhance their accumulation at the desired site of action.

Table 2: Nanoparticle Systems and Decanoate Esters
Nanoparticle SystemRole of Decanoate/Fatty Acid EsterPotential Application
Solid Lipid Nanoparticles (SLNs)Component of the solid lipid matrixEncapsulation and delivery of lipophilic drugs
Polymeric NanoparticlesForms part of the polymer backbone (e.g., Dextran decanoate)Drug delivery carriers
Polymer-Lipid Hybrid NanoparticlesComponent of the biopolymeric shell (e.g., Decanoic acid conjugate)Oral drug delivery
Poly-beta-amino-esters (PBAEs)Forms the positively charged polymer backboneTargeted drug delivery to negatively charged tissues

Interdisciplinary Research on Ecological and Environmental Dynamics

As with any chemical compound that is produced and used on a large scale, it is crucial to understand its environmental fate and ecological impact. Interdisciplinary research combining chemistry, biology, and environmental science is essential for a comprehensive assessment of the life cycle of this compound.

A key aspect of this research is the study of biodegradability . Long-chain aliphatic polyesters and esters are generally considered to be biodegradable, breaking down into carbon dioxide and water in soil and aquatic environments. researchgate.net However, the rate of degradation can be influenced by factors such as crystallinity and hydrophobicity. acs.org Studies on PEG fatty acid esters have shown that they are readily biodegradable and non-persistent in the environment. epa.gov Research is needed to specifically determine the biodegradation pathways and half-life of this compound under various environmental conditions.

The ecotoxicity of this compound and its degradation products is another important area of investigation. While fatty acid methyl esters have been shown to have lower aquatic toxicity compared to some other surfactants, a thorough evaluation of this compound's impact on a range of aquatic and terrestrial organisms is necessary. frontiersin.orgpjoes.comresearchgate.net This involves conducting standardized ecotoxicity tests to determine the concentrations at which the compound may have adverse effects.

Q & A

Basic: What are the optimal synthetic pathways for nonyl decanoate, and how do reaction conditions influence yield and purity?

Methodological Answer:
this compound is synthesized via esterification of decanoic acid with nonanol, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key variables include:

  • Molar ratio (acid:alcohol): A 1:1.5 ratio minimizes unreacted starting materials while avoiding side reactions.
  • Temperature : 80–100°C for acid-catalyzed reactions; enzymatic methods require milder conditions (30–50°C).
  • Catalyst loading : 2–5 wt% for sulfuric acid; lipases (e.g., Candida antarctica) at 10% enzyme/substrate ratio.
    Yield and purity are assessed via gas chromatography (GC) with flame ionization detection (FID) and NMR spectroscopy to confirm ester formation .

Advanced: How does the alkyl chain length of this compound affect its physicochemical properties compared to shorter-chain analogs?

Methodological Answer:
Comparative studies require synthesizing homologs (e.g., hexyl decanoate, octyl decanoate) and analyzing:

  • Thermal stability : Differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures.
  • Hydrophobicity : Octanol-water partition coefficients (log P) via shake-flask method or HPLC retention time analysis.
  • Viscosity : Rheological measurements under controlled shear rates.
    Data interpretation should link chain length to intermolecular van der Waals interactions, with longer chains increasing hydrophobicity and thermal stability .

Basic: What spectroscopic and chromatographic methods are most effective in characterizing this compound’s structural integrity?

Methodological Answer:

  • FTIR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 1170–1240 cm⁻¹ (C-O ester bond) confirm functional groups.
  • NMR : ¹H NMR signals at δ 4.05–4.15 ppm (ester CH₂O) and δ 0.88 ppm (terminal CH₃ groups).
  • GC-MS : Quantifies purity and identifies volatile byproducts (e.g., unreacted decanoic acid).
    Cross-validation using elemental analysis (C, H, O content) ensures stoichiometric accuracy, as demonstrated in analogous decanoate complexes .

Advanced: What intermolecular interactions govern this compound’s behavior in lipid bilayer systems?

Methodological Answer:
Investigate via:

  • Molecular dynamics (MD) simulations : Model insertion into lipid bilayers (e.g., DPPC membranes) to assess packing density and alkyl chain alignment.
  • Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to measure membrane fluidity changes.
  • Langmuir-Blodgett trough : Measure surface pressure-area isotherms to study monolayer formation.
    Results should highlight hydrophobic interactions and steric effects of the nonyl chain, correlating with bilayer disruption potential .

Basic: How can impurities in this compound synthesis be identified and quantified?

Methodological Answer:

  • HPLC with refractive index detection : Separates esters from residual alcohols/acids using a C18 column (mobile phase: acetonitrile/water, 70:30).
  • Thin-layer chromatography (TLC) : Silica gel plates with hexane:ethyl acetate (8:2) to visualize unreacted starting materials.
  • Mass spectrometry : High-resolution MS (HRMS) identifies trace impurities (e.g., diesters) via exact mass analysis.
    Calibration curves for decanoic acid and nonanol establish quantification limits .

Advanced: Does this compound exhibit enantiomeric-specific interactions in chiral environments?

Methodological Answer:

  • Chiral chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
  • Circular dichroism (CD) : Monitor spectral changes in chiral solvents (e.g., limonene) to detect preferential interactions.
  • Enzymatic assays : Test hydrolysis rates with chiral lipases (e.g., Pseudomonas cepacia lipase) to assess stereoselectivity.
    Data analysis should differentiate kinetic vs. thermodynamic control in enantiomer stability .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% relative humidity (ICH guidelines) for 1–3 months.
  • HPLC-UV analysis : Track degradation products (e.g., hydrolyzed decanoic acid) at 210 nm.
  • Kinetic modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf life.
    Results guide optimal storage in inert atmospheres (N₂) at 4°C to minimize hydrolysis .

Advanced: How does this compound influence membrane fluidity in model prokaryotic vs. eukaryotic cells?

Methodological Answer:

  • Prokaryotic models : E. coli membranes analyzed via laurdan fluorescence (generalized polarization, GP).
  • Eukaryotic models : Human erythrocyte ghost membranes assessed using pyrene excimer formation.
  • Atomic force microscopy (AFM) : Compare membrane roughness and elasticity post-treatment.
    Statistical analysis (ANOVA) identifies species-specific responses, linking this compound’s hydrophobicity to membrane perturbation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.